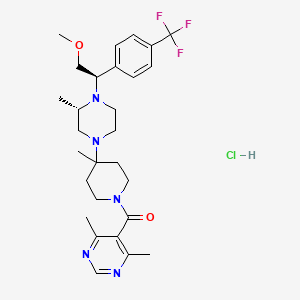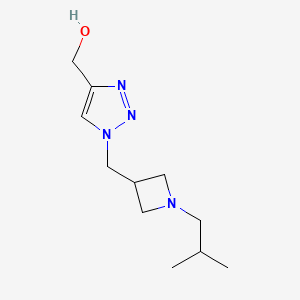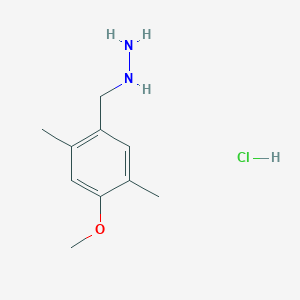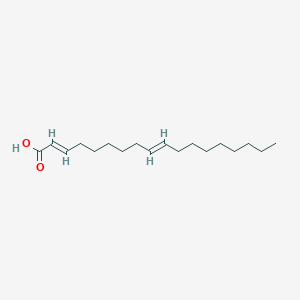
Octadeca-2,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,9E)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 2nd and 9th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9E)-Octadeca-2,9-dienoic acid can be achieved through several methods. One common approach involves the use of olefin metathesis reactions, where starting materials such as simple alkenes are transformed into the desired polyunsaturated fatty acid under the influence of catalysts like Grubbs’ catalyst . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (2E,9E)-Octadeca-2,9-dienoic acid often involves the extraction and purification from natural sources, such as plant oils. Techniques like solvent extraction, followed by chromatographic purification, are employed to isolate the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,9E)-Octadeca-2,9-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated fatty acids.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms at the double bond positions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(2E,9E)-Octadeca-2,9-dienoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2E,9E)-Octadeca-2,9-dienoic acid exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It also interacts with various enzymes and receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(2E,9E)-Octadeca-2,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties compared to other polyunsaturated fatty acids .
Eigenschaften
Molekularformel |
C18H32O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2E,9E)-octadeca-2,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9+,17-16+ |
InChI-Schlüssel |
JUDVSKZBHCGCJO-JIXWLFTNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCC/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



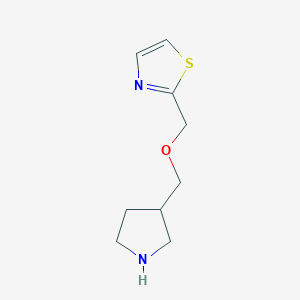
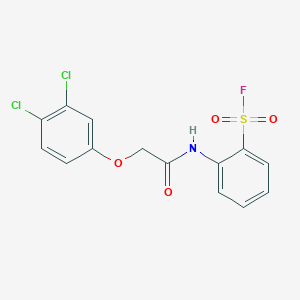
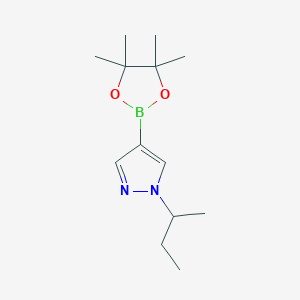
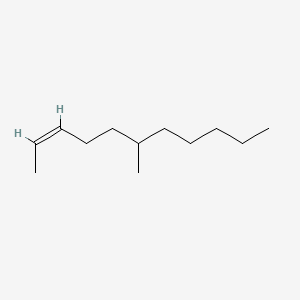

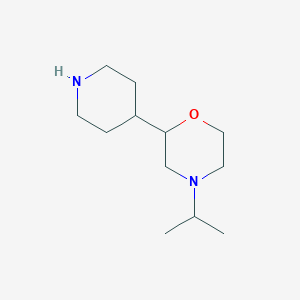

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
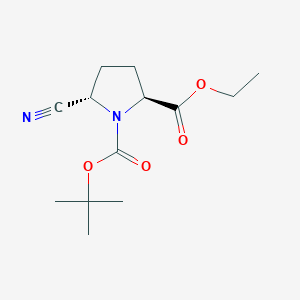
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
